Dichlorophen
Overview
Description
Mechanism of Action
Dichlorophen, also known as Dichlorophene or dichlorophene, is a compound with a wide range of antimicrobial activities. It is used in various applications, including the treatment of parasitic infections in animals and as a fungicide .
Target of Action
This compound is an antimicrobial agent that exerts activity against a variety of organisms. Its primary targets include cestodes (tapeworms), protozoa, fungi, and bacteria . It is often combined with toluene to remove parasites such as ascarids, tapeworm, and hookworm from dogs and cats .
Mode of Action
It is known to exert its antimicrobial activity by disrupting the cell wall or membrane of the target organisms, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the target organisms, leading to their death
Result of Action
The primary result of this compound’s action is the death of the target organisms. By disrupting their cell walls or membranes, this compound causes the organisms to die, thereby treating the infection or infestation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of organic matter, pH levels, and temperature
Biochemical Analysis
Biochemical Properties
Dichlorophen interacts with various enzymes, proteins, and other biomolecules. It is thought to induce the uncoupling of oxidative phosphorylation . This biochemical reaction is crucial for energy production in cells. The interaction of this compound with this process can have significant effects on cellular function.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting energy production, as it interferes with oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the process of oxidative phosphorylation. By inducing the uncoupling of this process, this compound disrupts the normal flow of electrons through the electron transport chain in the mitochondria . This can lead to a decrease in ATP production, affecting various cellular functions.
Metabolic Pathways
This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with enzymes involved in this pathway, leading to the uncoupling of the process and disruption of normal cellular metabolism.
Subcellular Localization
Given its mechanism of action involving oxidative phosphorylation, it is likely to be found in the mitochondria where this process occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorophen is synthesized by reacting p-chlorophenol with formaldehyde in the presence of sulfuric acid . The process involves contacting p-chlorophenol with a stoichiometric excess of formaldehyde in aqueous sulfuric acid at a reaction temperature of 45° to 75°C . The reaction is carried out in the substantial absence of oxygen to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the preparation of dichlorophene involves the same basic reaction but on a larger scale. The process is optimized to ensure high purity and yield, with careful control of reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Dichlorophen undergoes various chemical reactions, including:
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of chlorine and hydroxyl groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron(II) ions.
Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Dichlorophen has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Medicine: Investigated for its potential use in treating parasitic infections and as an antiseptic.
Industry: Utilized as a preservative in various industrial products, including textiles and cooling lubricants.
Comparison with Similar Compounds
Chlorophene: Another halogenated phenolic compound with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a similar structure and mode of action.
Uniqueness: Dichlorophen is unique in its dual functionality as both an antimicrobial and an anthelmintic agent . Its ability to target a broad spectrum of organisms makes it particularly valuable in veterinary medicine and industrial applications .
Properties
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWOSOZYLHTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021824 | |
Record name | Dichlorophen | |
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Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO] | |
Record name | DICHLOROPHENE | |
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Record name | Dichlorophen | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C | |
Record name | DICHLOROPHENE | |
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Vapor Pressure |
1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C | |
Record name | DICHLOROPHENE | |
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Impurities |
Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene. | |
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Color/Form |
Colorless crystals | |
CAS No. |
97-23-4 | |
Record name | DICHLOROPHENE | |
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Melting Point |
351 to 352 °F (NTP, 1992), 177-178 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dichlorophene has the molecular formula C13H10Cl2O2 and a molecular weight of 269.1 g/mol. []
A: Yes, studies have investigated the acid dissociation constants of Dichlorophene using spectroscopic methods like ultraviolet spectrophotometry. [, ] Infrared spectroscopy has also been employed to study the intramolecular hydrogen bonding in Dichlorophene. []
A: While the exact mechanism is not fully elucidated, studies suggest that Dichlorophene, like other halogenated bisphenols, disrupts microbial cell membranes. [, ] This disruption can lead to leakage of cellular contents and ultimately cell death.
A: Research indicates that Dichlorophene can inhibit N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acyl-ethanolamides. [] This inhibition was found to be potent and relatively selective compared to other lipases.
A: While specific degradation pathways and kinetics require further investigation, Dichlorophene is known to be sensitive to light and heat. [] Storage in cool, dark conditions is generally recommended to minimize potential degradation.
A: Research suggests that the symmetrical substitution pattern of chlorine atoms in Dichlorophene is crucial for its NAPE-PLD inhibitory activity. [] Altering this pattern or the halogen substituents could significantly impact its potency and selectivity.
A: While Dichlorophene exhibits anti-androgenic activity, its precise structure-activity relationship for this effect is not fully understood. [, ] Comparing its structure and activity to other anti-androgenic compounds may provide insights for further investigation.
A: Employing light-protective packaging, adding antioxidants to the formulation, and optimizing pH and storage temperature can potentially enhance Dichlorophene's stability. []
A: While detailed research on this topic is limited, using solubilizing agents, particle size reduction techniques, or developing specific delivery systems could potentially improve Dichlorophene's solubility and bioavailability. []
A: Carcinogenicity studies for Dichlorophene are limited. [] While it has shown positive results in the Ames mutagenicity assay, mammalian and fruit fly test systems have yielded negative results. [] Further research is needed to fully assess its carcinogenic potential.
A: Dichlorophene has been identified as a contact allergen, and cases of contact dermatitis have been reported. [, , , ] It is essential to be aware of potential sensitization and allergic reactions, especially with topical applications.
A: Historically, Dichlorophene has been used as a fungicide, bactericide, and antiprotozoan agent. [, , ] It has been incorporated into various products, including cosmetics, pharmaceuticals, textiles, and wood preservatives. [, , , , ]
A: Dichlorophene has been detected in wastewater, highlighting its release into the environment through various pathways. [] Its fate in different environmental compartments, such as soil and water, and its potential for bioaccumulation require further investigation.
A: Limited data is available on the ecotoxicological effects of Dichlorophene. [] Research on its impact on aquatic organisms, soil microorganisms, and other non-target species is crucial to assess its overall environmental risks.
A: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common methods for detecting and quantifying Dichlorophene in various matrices. [, , ] UV spectrophotometry has also been employed for its analysis, particularly in pharmaceutical formulations. []
A: The choice of alternatives depends on the specific application. Other antimicrobial agents, such as different classes of preservatives, fungicides, or antiprotozoal drugs, might be considered. [] Assessing the efficacy, safety, and environmental impact of any alternative is crucial before replacing Dichlorophene.
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